Cas no 49812-93-3 (2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1))

2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1) structure
49812-93-3 structure
Product Name:2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1)
Numero CAS:49812-93-3
MF:C10H14ClN
MW:183.677861690521
CID:325669
PubChem ID:12924835
Update Time:2025-04-19

2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthalenamine,1,2,3,4-tetrahydro-, hydrochloride (1:1)
    • 1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE HYDROCHLORIDE
    • 2-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE
    • 2-NaphthalenaMine,1,2,3,4-tetrahydro-, hydrochloride (9CI)
    • SY031850
    • DS-12507
    • AKOS015900195
    • 2-Amino-1,2,3,4-tetrahydronaphthalene HCl
    • SCHEMBL756199
    • CS-W006188
    • 2-Naphthalenamine,2,3,4-tetrahydro-, hydrochloride
    • J-503756
    • EN300-61577
    • 1,3,4-Tetrahydro-2-naphthylamine hydrochloride
    • AKOS005145941
    • AM20030159
    • 2-Aminotetralin hydrochloride, (+/-)-
    • (+/-)-2-AMINOTETRALIN HYDROCHLORIDE
    • SCHEMBL3053039
    • PRESSINOICACID
    • DTXSID00952176
    • 1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
    • SB34266
    • 2-Amino-1,2,3,4-tetrahydronaphthalene hydrochloride
    • Z992716772
    • 2-amino-1,2,3,4-tetrahydronaphthalenehydrochloride
    • CHEMBL534451
    • 1,2,3,4-Tetrahydro-2-naphthylamine hydrochloride
    • FT-0651436
    • 1,2,3,4-Tetrahydro-naphthalen-2-ylamine, HCl
    • 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
    • NSC-52717
    • 1,2,3,4-Tetrahydronaphthalen-2-ylamine HCl
    • 2-Naphthylamine,2,3,4-tetrahydro-, hydrochloride
    • JTT4JX9GU8
    • 1743-01-7
    • 49812-93-3
    • 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
    • 2-AMINOTETRALIN HYDROCHLORIDE
    • 2-naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
    • MFCD00798882
    • 1,2,3,4-tetrahydro-2-Naphthalenamine hydrochloride
    • NSC52717
    • Inchi: 1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H
    • Chiave InChI: FJQOAYUXVCSSQR-UHFFFAOYSA-N
    • Sorrisi: Cl.NC1CC2C=CC=CC=2CC1

Proprietà calcolate

  • Massa esatta: 183.08162
  • Massa monoisotopica: 183.081
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 133
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26A^2

Proprietà sperimentali

  • Densità: 1.023
  • Punto di ebollizione: 249.6°Cat760mmHg
  • Punto di infiammabilità: 110.8°C
  • PSA: 26.02
  • LogP: 3.00490
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.